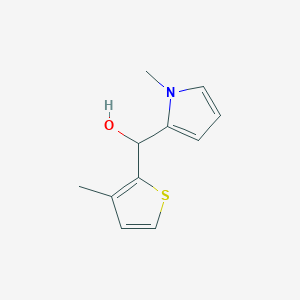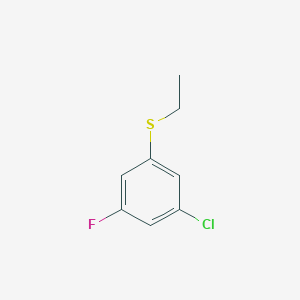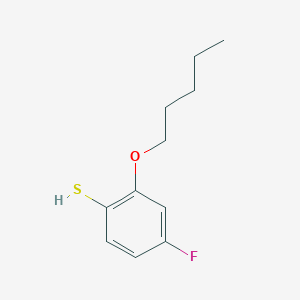
1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol is an organic compound with the molecular formula C11H13NOS It features a pyrrole ring and a thiophene ring, both of which are heterocyclic structures containing nitrogen and sulfur, respectively
準備方法
The synthesis of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling of Rings: The pyrrole and thiophene rings are then coupled through a Friedel-Crafts alkylation reaction, using an appropriate alkyl halide and a Lewis acid catalyst.
Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness, often using continuous flow reactors and advanced catalytic systems.
化学反応の分析
1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where halogens or other substituents can be introduced using reagents like halogens or sulfonyl chlorides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, forming new carbon-carbon bonds with the help of palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism by which 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol exerts its effects involves interactions with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
類似化合物との比較
1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol can be compared with other similar compounds, such as:
1-Methyl-2-pyrrolyl-(2-thienyl)methanol: This compound lacks the methyl group on the thiophene ring, which may affect its chemical reactivity and biological activity.
2-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol: The position of the methyl group on the pyrrole ring is different, potentially leading to variations in its properties.
1-Methyl-2-pyrrolyl-(3-methyl-2-furyl)methanol: The thiophene ring is replaced with a furan ring, which can significantly alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
(1-methylpyrrol-2-yl)-(3-methylthiophen-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-8-5-7-14-11(8)10(13)9-4-3-6-12(9)2/h3-7,10,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAYOFYTOUZMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(C2=CC=CN2C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1,4-Difluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7990017.png)




